Per-Atom Cytotoxicity: [²¹¹At]MABG Demonstrates ~1000–1400× Greater Radiotoxicity Than [¹³¹I]MIBG in Clonogenic Survival Assays
In clonogenic survival assays using SK-N-SH human neuroblastoma cells, [²¹¹At]MABG was 1000 times more radiotoxic on a per-administered-activity basis than the clinical standard [¹³¹I]MIBG [1]. When cytotoxicity was normalized to bound atoms per cell—the most rigorous comparison metric—[²¹¹At]MABG was nearly 1400 times more cytotoxic than [¹³¹I]MIBG [2]. This differential arises from the high-LET alpha-particle emissions of ²¹¹At, which produce clustered DNA double-strand breaks that are largely independent of oxygen status and cell-cycle phase, whereas ¹³¹I relies on low-LET beta emissions generating reparable single-strand breaks via free-radical intermediates.
| Evidence Dimension | In vitro cytotoxicity (clonogenic survival) |
|---|---|
| Target Compound Data | [²¹¹At]MABG: 1000-fold higher radiotoxicity vs. [¹³¹I]MIBG (activity basis); ~1400-fold higher cytotoxicity on a bound-atoms-per-cell basis |
| Comparator Or Baseline | [¹³¹I]MIBG: baseline cytotoxicity in SK-N-SH clonogenic assay |
| Quantified Difference | ≥1000-fold (activity basis); ~1400-fold (bound atoms/cell basis) |
| Conditions | SK-N-SH human neuroblastoma cell line; clonogenic survival endpoint; no-carrier-added radiopharmaceutical preparation |
Why This Matters
This >1000-fold cytotoxicity advantage directly translates into the ability to use substantially lower administered activities to achieve equivalent or superior tumor cell kill, a critical procurement differentiator when comparing therapeutic indices.
- [1] Boyd M, McCluskey AG, Sorensen A, Mairs RJ. Experimental targeted therapy using [211At]meta-astatobenzylguanidine and transfection of the noradrenaline transporter gene. Current Radiopharmaceuticals. 2008;1(3):197-202. View Source
- [2] Batra V, Samanta M, Makvandi M, et al. Preclinical Development of [211At]meta-astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma. Clinical Cancer Research. 2022 Sep 15;28(18):4146-4157. doi: 10.1158/1078-0432.CCR-22-0400. PMID: 35861867. View Source
